Fmoc-1-pyrrolidine-3-carboxylic acid

Overview

Description

Mechanism of Action

Target of Action

Fmoc-1-pyrrolidine-3-carboxylic acid is primarily used in the field of proteomics research . The compound’s primary targets are the amino acids in peptide chains. It plays a crucial role in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .

Mode of Action

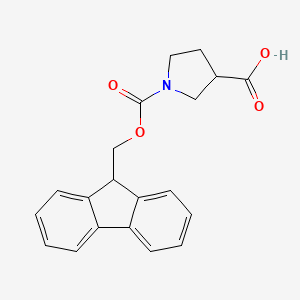

The compound is an amino acid derivative that contains a 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group serves as a protective group for the N-terminus of an amino acid during peptide synthesis . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis . The Fmoc group can be removed using a base such as pyrrolidine , allowing the next amino acid to be added to the peptide chain .

Biochemical Pathways

The primary biochemical pathway involved is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain .

Pharmacokinetics

Its adme properties would be influenced by factors such as its molecular weight (33737 g/mol) and its chemical structure .

Result of Action

The result of the action of this compound is the successful synthesis of peptide chains. By protecting the N-terminus of the amino acid during synthesis, it allows for the sequential addition of amino acids to form the desired peptide .

Action Environment

The action of this compound is influenced by the solvent environment. This means that the compound can function effectively in less polar solvent mixtures that also favor coupling reactions .

Preparation Methods

The synthesis of Fmoc-1-pyrrolidine-3-carboxylic acid typically involves a multi-step process starting with commercially available starting materials. This process often employs reagents such as piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate and N-butylpyrrolidone/1,3-dioxolane .

Chemical Reactions Analysis

Fmoc-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong bases like piperidine.

Coupling Reactions: It is frequently used in solid-phase peptide synthesis (SPPS), where it participates in amide bond formation.

Common reagents used in these reactions include piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate . Major products formed from these reactions are typically peptides and other amino acid derivatives .

Scientific Research Applications

Fmoc-1-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of protein interactions and functions.

Industry: The compound is used in the large-scale production of peptides for pharmaceutical applications.

Comparison with Similar Compounds

Fmoc-1-pyrrolidine-3-carboxylic acid can be compared to other similar compounds such as:

(S)-1-Boc-3-pyrrolidinecarboxylic acid: This compound also serves as a protecting group but is used under different conditions.

Fmoc-1-piperidine-3-carboxylic acid: Another similar compound used in peptide synthesis.

The uniqueness of this compound lies in its stability under acidic conditions and its efficient removal under basic conditions, making it highly suitable for SPPS .

Biological Activity

Fmoc-1-pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Pro, is a significant compound in organic chemistry, particularly in the field of peptide synthesis. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring and a carboxylic acid functional group. This compound's unique properties allow it to play an essential role in various biological activities and medicinal applications.

- Molecular Formula : C20H19NO4

- Molecular Weight : 353.4 g/mol

- CAS Number : 885951-89-3

- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

The Fmoc group serves as a temporary protecting group for the amino functionality during peptide synthesis, enabling selective reactions without interference from the amine group. The stereochemistry of the compound, denoted by (3S), is crucial as it influences both chemical reactivity and biological activity.

Role in Peptide Synthesis

Fmoc-Pro is primarily utilized as a building block in peptide synthesis. The incorporation of this compound into peptides allows for precise control over stereochemistry, which is vital for the biological function of the resulting peptides. Research indicates that peptides synthesized with Fmoc-Pro can interact with various biological receptors and enzymes, leading to significant effects on biological systems.

Potential Therapeutic Applications

Studies have shown that derivatives of pyrrolidine structures, including Fmoc-Pro, exhibit various biological activities such as:

- Neuroprotective Properties : Compounds containing pyrrolidine rings have been linked to neuroprotection, potentially offering therapeutic avenues for neurological disorders.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases.

- BACE-1 Inhibition : Recent research has identified pyrrolidine derivatives capable of inhibiting the BACE-1 enzyme, which is implicated in Alzheimer's disease. These compounds showed sub-micromolar activity, highlighting their potential in neurodegenerative disease treatment .

Peptide Synthesis Efficiency

A study evaluated the efficiency of Fmoc-removal using various bases and solvent systems. The use of pyrrolidine as a base in less polar solvent mixtures resulted in improved peptide purities compared to traditional methods using piperidine. This finding suggests that Fmoc-Pro can be effectively utilized in greener synthetic methodologies while maintaining high yields and purities in peptide synthesis .

Antibacterial Activity

Research involving novel pyrrolidine derivatives has indicated antibacterial properties against both gram-positive and gram-negative bacteria. Compounds synthesized from pyrrolidine-3-carboxylic acid derivatives showed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in developing antibacterial agents .

Comparative Table of Biological Activities

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMYYOQAAUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411210 | |

| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-89-3 | |

| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.